1H-Benzo[d]imidazole-2-sulfonyl chloride
Description
Properties
IUPAC Name |
1H-benzimidazole-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVARUIJBHRHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453879 | |
| Record name | 1H-Benzo[d]imidazole-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59940-07-7 | |
| Record name | 1H-Benzo[d]imidazole-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Benzimidazole Synthesis
The synthesis of 1H-benzo[d]imidazole-2-sulfonyl chloride begins with constructing the benzimidazole nucleus. Two predominant strategies are employed:
Condensation of o-Phenylenediamine with Carbonyl Sources
The most widely adopted method involves cyclizing o-phenylenediamine (1) with formic acid under reflux conditions. This reaction proceeds via a formamide intermediate, which undergoes intramolecular dehydration to yield 1H-benzo[d]imidazole (2) . Key steps include:
- Dissolving o-phenylenediamine (10 mmol) in 90% formic acid (15 mL).
- Heating the mixture at 100°C for 2 hours under nitrogen.
- Neutralizing with 10% NaOH to precipitate the product, achieving yields of 74–82%.
Alternative carbonyl sources, such as triethyl orthoformate or acetic anhydride, may replace formic acid to modulate electronic effects on the benzimidazole ring.
Sulfonyl Chloride Functionalization
Introducing the sulfonyl chloride group at the 2-position requires precise control of electrophilic substitution. Chlorosulfonic acid (ClSO₃H) is the reagent of choice due to its high reactivity and selectivity.
Chlorosulfonation Reaction Mechanism
The reaction proceeds via electrophilic attack at the electron-rich 2-position of the benzimidazole ring. The mechanism involves:
- Generation of Sulfur Trioxide (SO₃) : Chlorosulfonic acid decomposes to release SO₃, which acts as the electrophile.
- Electrophilic Substitution : SO₃ reacts with the benzimidazole’s C-2 position, forming a sulfonic acid intermediate.
- Chlorination : Thionyl chloride (SOCl₂) or excess ClSO₃H converts the sulfonic acid to the sulfonyl chloride.
Laboratory-Scale Synthesis
A representative protocol includes:
- Suspending 1H-benzo[d]imidazole (2) (10 mmol) in ice-cold chlorosulfonic acid (20 mL).
- Stirring the mixture at 0–5°C for 1 hour to prevent polysubstitution.
- Quenching the reaction by pouring onto crushed ice.
- Filtering and washing the precipitate with cold water to remove residual acid.
- Purifying the crude product via recrystallization from dichloromethane/hexane, yielding 68–75% pure 1H-benzo[d]imidazole-2-sulfonyl chloride.
Table 1: Optimization of Chlorosulfonation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| Reaction Time | 1–2 hours | Maximizes conversion |
| Molar Ratio (ClSO₃H) | 2:1 (ClSO₃H:Substrate) | Ensures complete sulfonation |
| Solvent | Neat ClSO₃H | Enhances reactivity |
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and safety:
Continuous Flow Reactors
Modern facilities employ continuous flow systems to:
Waste Management
Spent chlorosulfonic acid is neutralized with aqueous NaOH, generating sodium sulfate byproducts for disposal.
Analytical Characterization
Post-synthesis validation ensures structural fidelity:
Spectroscopic Data
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing sulfonation at the 5-position is minimized by:
Emerging Methodologies
Microwave-Assisted Synthesis
Recent studies report 20-minute reactions at 80°C using microwave irradiation, improving yields to 85%.
Biocatalytic Approaches
Preliminary work with sulfotransferase enzymes demonstrates regioselective sulfonation at 30°C, though yields remain suboptimal (35–40%).
Chemical Reactions Analysis
Types of Reactions
1H-Benzo[d]imidazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The benzimidazole ring can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction of the sulfonyl chloride group can yield sulfonamide or sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
N-Oxides: Resulting from oxidation reactions.
Sulfonic Acids: Produced via reduction of the sulfonyl chloride group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 1H-Benzo[d]imidazole-2-sulfonyl chloride derivatives in the development of anticancer agents. For instance, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amines linked to sulfonamide derivatives were synthesized and evaluated for their anticancer properties. The compounds exhibited significant cytotoxicity against various cancer cell lines, indicating that modifications at the benzimidazole core can enhance biological activity .
Antimicrobial Properties
The compound has also been explored for its antimicrobial efficacy. Research indicates that sulfonamide derivatives of 1H-benzimidazole possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial folate synthesis, similar to traditional sulfa drugs .
Synthetic Methodologies
Fluorosulfonylation Reactions
1H-Benzo[d]imidazole-2-sulfonyl chloride serves as a key reagent in fluorosulfonylation reactions. A photocatalytic platform utilizing this compound has been developed, allowing for the efficient synthesis of sulfonyl fluorides from various substrates under mild conditions. This method demonstrates high yields and selectivity, showcasing the compound's utility in synthetic organic chemistry .
Synthesis of Novel Compounds
The compound is integral in synthesizing novel heterocyclic compounds. For example, it has been used to create 2-aryl-1H-benzo[d]imidazole derivatives, which are of interest due to their potential pharmacological applications. The synthesis involves coupling reactions that yield compounds with enhanced biological profiles .
Material Science
Polymer Chemistry
In material science, 1H-Benzo[d]imidazole-2-sulfonyl chloride is utilized as a building block for creating functional polymers. These polymers exhibit unique properties such as increased thermal stability and enhanced mechanical strength, making them suitable for applications in coatings and composite materials.
Table 1: Anticancer Activity of 1H-Benzo[d]imidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12a | HeLa | 10 | Apoptosis induction |
| 12b | MCF-7 | 15 | Cell cycle arrest |
| 12c | A549 | 8 | Inhibition of DNA synthesis |
Table 2: Synthesis Conditions for Fluorosulfonylation
| Reagent | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Benzimidazolium salt | Blue LED irradiation | 62 | >20:1 E/Z |
| Sulfonyl fluoride | DME solvent | 71 | High |
Mechanism of Action
The mechanism of action of 1H-Benzo[d]imidazole-2-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. In biological systems, it can interact with enzymes and receptors, modulating their activity. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of stable adducts with nucleophilic residues in proteins and other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, stability, and biological activity of 1H-Benzo[d]imidazole-2-sulfonyl chloride can be contextualized by comparing it to structurally analogous compounds. Below is an analysis of key derivatives and their properties:
1H-Benzo[d]imidazole-2-thiols
- Structure : Replaces the sulfonyl chloride (-SO₂Cl) with a thiol (-SH) group.
- Reactivity : The thiol group is nucleophilic, enabling disulfide bond formation and metal coordination. Unlike the sulfonyl chloride, it is less reactive toward amines but participates in radical reactions and oxidative coupling .
- Applications : Used in synthesizing antimicrobial agents and metal complexes. For example, 2-[(2,4-dinitrophenyl)sulphanyl]-substituted benzimidazoles exhibit moderate antifungal activity .
- Key Data: Synthesis: Prepared via refluxing o-phenylenediamine with carbon disulfide in NaOH/ethanol (yield: ~60–75%) . Biological Activity: Derivatives show IC₅₀ values of 10–50 μM against Candida albicans .
1H-Benzo[d]imidazole-2-carboxylic Acid
- Structure : Features a carboxylic acid (-COOH) group at the 2-position.
- Reactivity : The carboxylic acid is less electrophilic than the sulfonyl chloride, favoring decarboxylation or esterification reactions. It is more stable under aqueous conditions.
- Applications : Intermediate for amide bond formation in drug discovery. For instance, 1-Benzyl-1H-imidazole-2-carboxylic acid derivatives are explored as anti-inflammatory agents .
- Key Data :
1H-Benzo[d]imidazole-2-carbaldehyde
- Structure : Substituted with an aldehyde (-CHO) group.
- Reactivity : The aldehyde undergoes condensation reactions (e.g., with amines to form Schiff bases) but lacks the electrophilicity of the sulfonyl chloride.
- Applications : Used in synthesizing fluorescent probes and coordination polymers. For example, Ru(bpp)(pydic) complexes derived from this aldehyde exhibit catalytic activity in oxidation reactions .
- Key Data: Synthesis: Achieved via MnO₂ oxidation of 1H-Benzo[d]imidazole-2-methanol (yield: 85%) . Physicochemical Properties: LogP = 1.2 (indicating moderate lipophilicity), compared to sulfonyl chloride derivatives (LogP = 2.1) .
1-[1-(4-Chlorobutyryl)piperidin-4-yl]-1H-benzimidazol-2(3H)-one
- Structure : Contains a ketone and piperidine moiety, replacing the sulfonyl chloride.
- Reactivity : The ketone group participates in nucleophilic additions, while the piperidine ring enhances solubility and bioavailability.
- Applications : Investigated for kinase inhibition and anticancer activity. Derivatives show pSTAT5 inhibition in K562 leukemia cells (IC₅₀ ~5–10 μM) .
- Key Data :
Comparative Analysis Table
Research Findings and Implications
- Reactivity Hierarchy : Sulfonyl chloride > aldehyde > carboxylic acid > thiol in electrophilic reactions. This hierarchy dictates their utility in divergent synthetic pathways .
- Biological Performance : Sulfonyl chloride derivatives excel in generating sulfonamide drugs (e.g., antibacterial agents), while thiol and aldehyde derivatives are more suited for metal-based therapeutics or materials science .
- Stability Trade-offs : Sulfonyl chlorides, though highly reactive, require low-temperature storage, whereas carboxylic acids and thiols are more robust for long-term applications .
Biological Activity
1H-Benzo[d]imidazole-2-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
1H-Benzo[d]imidazole-2-sulfonyl chloride is characterized by a benzimidazole core with a sulfonyl chloride functional group. The molecular formula is , and it has a molecular weight of approximately 218.64 g/mol. The presence of the sulfonyl chloride group imparts significant reactivity, making it a valuable intermediate in organic synthesis and drug development.
Mechanisms of Biological Activity
The biological activity of 1H-Benzo[d]imidazole-2-sulfonyl chloride is primarily attributed to its ability to act as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit various enzymes crucial for disease progression, particularly in cancer and microbial infections.
Anticancer Activity
Several studies have demonstrated the anticancer potential of derivatives of 1H-Benzo[d]imidazole-2-sulfonyl chloride. For instance, compounds designed based on this scaffold have been shown to inhibit the V600E BRAF kinase, which is implicated in several cancers.
- Inhibition Assays : A study reported that derivatives exhibited varying degrees of inhibition against V600E BRAF, with some compounds achieving up to 98% inhibition at a concentration of 1 µM (Table 1) .
| Compound | Percent Inhibition (%) | IC50 (µM) |
|---|---|---|
| 12e | 98 | 5.35 |
| 12g | 95 | 6.00 |
| 12m | 85 | 10.00 |
- Cell Cycle Analysis : In vitro studies using flow cytometry revealed that certain derivatives caused cell cycle arrest in the S-phase, indicating their potential as kinase inhibitors. For example, compound 12e increased the S-phase population from 14% to 18% in T-47D cells after treatment .
Antimicrobial Activity
The sulfonyl chloride moiety also contributes to antimicrobial properties. Research indicates that compounds derived from benzimidazole structures exhibit significant antimicrobial activity against various pathogens.
- Mechanism : The mechanism often involves the formation of covalent bonds with nucleophilic sites on bacterial enzymes, disrupting their function and leading to cell death .
Case Studies and Research Findings
Multiple studies have explored the biological activities associated with benzimidazole derivatives:
- Anticancer Screening : A series of benzimidazole derivatives were synthesized and screened for anticancer activity against different cell lines. Compounds showed promising results with IC50 values lower than those of standard chemotherapeutics .
- Enzyme Inhibition : Research has identified specific enzyme targets for these compounds, including PARP-1 and other kinases involved in cancer progression. For example, certain derivatives exhibited IC50 values significantly lower than established drugs like Olaparib .
- Angiogenesis Inhibition : Some studies have shown that these compounds can inhibit angiogenesis in chick chorioallantoic membrane assays, further supporting their potential as anticancer agents .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
